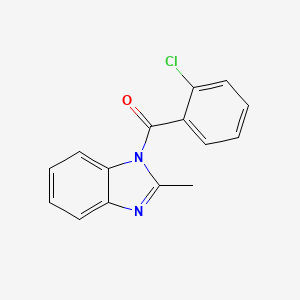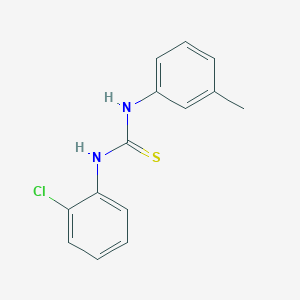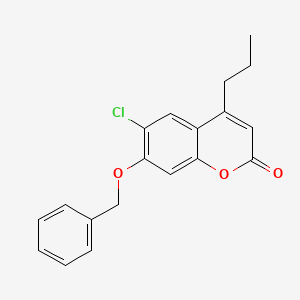![molecular formula C13H15N5O3 B5802404 methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)
methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Metribuzin, and it belongs to the class of triazine herbicides. Metribuzin is widely used in agriculture to control the growth of weeds in crops such as soybeans, potatoes, and sugarcane. In addition to its agricultural applications, Metribuzin has also been studied for its potential use in scientific research.
作用機序
Metribuzin works by inhibiting the activity of photosynthesis in plants. This compound binds to the D1 protein in the photosystem II complex, which is responsible for the conversion of light energy into chemical energy. By inhibiting the activity of photosynthesis, Metribuzin prevents the growth of weeds in crops.
Biochemical and Physiological Effects:
Metribuzin has been shown to have both biochemical and physiological effects. Studies have shown that Metribuzin can cause oxidative stress in plants, which can lead to cell damage and death. In addition, Metribuzin has been shown to affect the activity of various enzymes in plants, which can lead to changes in metabolic pathways.
実験室実験の利点と制限
Metribuzin has several advantages for use in laboratory experiments. This compound is readily available and relatively inexpensive. In addition, Metribuzin has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of Metribuzin in laboratory experiments. This compound is toxic to humans and animals, and care must be taken when handling it. In addition, the effects of Metribuzin on different plant species can vary, which can make it difficult to compare results across experiments.
将来の方向性
There are several future directions for the study of Metribuzin. One potential area of research is the development of new herbicides that are based on the structure of Metribuzin. In addition, further studies are needed to understand the effects of Metribuzin on different plant species and to determine the optimal conditions for its use in laboratory experiments. Finally, there is a need for further research into the potential use of Metribuzin in the treatment of Parkinson's disease and other neurodegenerative disorders.
合成法
Metribuzin is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of Metribuzin begins with the reaction of 2,4-dinitroaniline with ethyl chloroformate to form ethyl 2,4-dinitrophenyl carbamate. This intermediate is then reacted with sodium hydride to form ethyl 2,4-dinitrophenyl carbamate anion. The anion is then reacted with cyanuric chloride to form the triazine ring. The final step involves the reaction of the triazine ring with 4-aminophenol to form Metribuzin.
科学的研究の応用
Metribuzin has been studied for its potential use in scientific research. This compound has been shown to inhibit the growth of cancer cells in vitro. In addition, Metribuzin has been studied for its potential use in the treatment of Parkinson's disease. Studies have shown that Metribuzin can inhibit the activity of monoamine oxidase B, which is an enzyme that is involved in the breakdown of dopamine. Dopamine is a neurotransmitter that is involved in the regulation of movement and mood.
特性
IUPAC Name |
methyl 4-[[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-3-15-12-16-11(14)17-13(18-12)21-9-6-4-8(5-7-9)10(19)20-2/h4-7H,3H2,1-2H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJOZPFVJOWUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N)OC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[cyclohexyl(methyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5802338.png)
![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)

![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)


![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)

